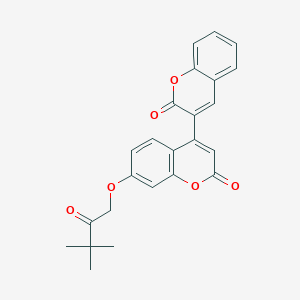

7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one

Description

The compound 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is a bis-coumarin derivative featuring two distinct substituents:

- A 3,3-dimethyl-2-oxobutoxy group at position 7 of the coumarin core.

- A 2-oxo-2H-chromen-3-yl group at position 4, introducing a second coumarin moiety.

Properties

Molecular Formula |

C24H20O6 |

|---|---|

Molecular Weight |

404.4 g/mol |

IUPAC Name |

7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxochromen-3-yl)chromen-2-one |

InChI |

InChI=1S/C24H20O6/c1-24(2,3)21(25)13-28-15-8-9-16-17(12-22(26)29-20(16)11-15)18-10-14-6-4-5-7-19(14)30-23(18)27/h4-12H,13H2,1-3H3 |

InChI Key |

FIQNTWVCEOYJMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxycoumarin with 3,3-dimethyl-2-oxobutanoic acid under acidic conditions to form the intermediate. This intermediate is then reacted with 2-oxo-2H-chromen-3-yl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromen-2-one moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of chromen-2-one derivatives in various chemical reactions.

Biology

Biologically, 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one is investigated for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a subject of interest in pharmaceutical research.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for other biologically active molecules.

Mechanism of Action

The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

7-Substituted Coumarins

Compound 7 (7-(4-chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one):

- Features a 4-chlorobutoxy group at position 7 and a dihydroxyphenyl group at position 2.

- Exhibits a 61% yield via alkylation with 1-bromo-4-chlorobutane and demonstrates moderate hydrophilicity due to hydroxyl groups .

- Compared to the target compound, the absence of a second coumarin moiety and the presence of chlorine may reduce fluorescence but enhance polarity.

- Compound 8 (7-(4-iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one): Substituted with a 4-iodobutoxy group, yielding 90% via iodide exchange.

Bis-Coumarin Derivatives

- 7-(Diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorate: Combines a chromenium ion with a 2-oxo-2H-chromen-3-yl group. X-ray crystallography reveals twisted moieties (7.1° angle) stabilized by intramolecular C–H⋯O interactions, enhancing thermodynamic stability .

Thiazole-Coumarin Hybrids

- N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide: Synthesized via acetylation of a thiazole-coumarin precursor. Derivatives like (E)-3-(1-(2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one show 61–73% inhibition against Staphylococcus aureus biofilms, highlighting the role of electron-withdrawing groups (e.g., nitro) in bioactivity . The target compound’s bis-coumarin structure may lack thiazole-mediated electronic effects but could exhibit enhanced π-π stacking for molecular recognition.

Physicochemical Properties

Solubility and Polarity

- Compound 7 (logP ~2.1): Hydroxyl and chlorine groups increase water solubility compared to the target compound’s hydrophobic dimethyl and oxo substituents .

- 4-Methyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one : A simpler analog with a methyl group and oxy chain shows moderate solubility in organic solvents (e.g., chloroform, toluene), suggesting the target compound may require DMSO or DMF for dissolution .

Spectroscopic Data

- ¹H-NMR Trends :

- Coumarin protons (e.g., 6-H and 8-H) resonate at δ 6.3–6.7 ppm in compound 7, while oxyalkyl chains (e.g., CH₂) appear at δ 3.2–4.2 ppm .

- The target compound’s 3,3-dimethyl-2-oxobutoxy group would likely show upfield shifts for methyl groups (δ 1.0–1.5 ppm) and a carbonyl signal near δ 200 ppm in ¹³C-NMR.

Computational and Crystallographic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.